molecular formula C19H20N2O2S B1225957 4-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)-2-(methylthio)imidazole

4-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)-2-(methylthio)imidazole

Cat. No. B1225957
M. Wt: 340.4 g/mol
InChI Key: WYIKAJASMFPOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-2-(methylthio)imidazole is a member of imidazoles.

Scientific Research Applications

Synthesis and Characterization

  • Imidazole derivatives like 4-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)-2-(methylthio)imidazole have been characterized using spectroscopic methods such as NMR and FT-IR. These compounds, containing the imidazole ring, are significant in medicinal chemistry due to their various biological activities, including antimicrobial and anticancer properties (Ramanathan, 2017).

Corrosion Inhibition

  • Imidazole derivatives are studied for their corrosion inhibition properties. For instance, derivatives like 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol have shown significant corrosion inhibition efficiency, indicating the potential application of such compounds in protecting metals against corrosion (Prashanth et al., 2021).

Antifungal and Antiinflammatory Activities

  • Imidazole derivatives have been shown to possess antifungal and antiinflammatory activities. Compounds like 4-(4-methoxyphenyl)-2-methyl-1H-imidazole demonstrated effectiveness against fungal strains such as C. neoformans (Macías et al., 2018). Additionally, derivatives like 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole were found to have antiinflammatory and analgesic activities without significant side effects (Schiatti et al., 1986).

Optical and Electronic Properties

  • The optical properties of imidazole derivatives have been explored. Compounds like 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole showed fluorescence enhancement in the presence of transition metal ions, indicating their potential as chemosensors (Jayabharathi et al., 2012).

properties

Product Name

4-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)-2-(methylthio)imidazole

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-2-methylsulfanylimidazole

InChI

InChI=1S/C19H20N2O2S/c1-4-23-17-9-5-14(6-10-17)18-13-21(19(20-18)24-3)15-7-11-16(22-2)12-8-15/h5-13H,4H2,1-3H3

InChI Key

WYIKAJASMFPOTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN(C(=N2)SC)C3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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